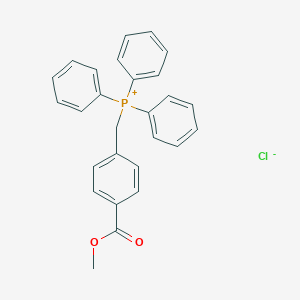
(4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride
説明
Synthesis Analysis
Synthesis of this compound typically involves the reaction of a triphenylphosphine with a benzyl chloride derivative that contains a methoxycarbonyl functional group. One approach could be akin to the formation of triphenyl(2,4,5-trimethoxybenzyl)phosphonium chloride, where triphenylphosphine reacts under anhydrous conditions with a methoxycarbonyl-substituted benzyl chloride (Shivaprakash et al., 2015).
Molecular Structure Analysis
The crystal and molecular structure of related phosphonium salts reveals a tetrahedral phosphorus center, typically attached to the benzyl group bearing the methoxycarbonyl functionality. The molecular structure, characterized by X-ray crystallography, sheds light on the spatial arrangement, showcasing the potential for weak bonding interactions and significant electronic effects due to the phosphonium ion (Hübner et al., 1997).
Chemical Reactions and Properties
This compound's reactivity primarily revolves around its use as a phosphonium salt in Wittig reactions, facilitating the formation of olefins through its reaction with aldehydes or ketones. The presence of the methoxycarbonyl group also allows for nucleophilic attack, potentially opening pathways to further functionalize the molecule (Itaya et al., 1993).
科学的研究の応用
Wittig Reaction for Synthesis of Optically Active Derivatives : Itaya et al. (1993) described the use of a related compound, (R)-[2-Carboxy-2-[(methoxycarbonyl)amino]ethyl]triphenylphosphonium chloride, in the Wittig reaction to synthesize optically active (E)-(2-arylvinyl)glycine derivatives. This demonstrates its utility in organic synthesis and the production of configurationally labile compounds (Itaya, Iida, Shimizu, Mizutani, Morisue, Sugimoto, Tachinaka, 1993).
Mitochondrial Imaging in Biomedical Research : Li et al. (2020) developed a mitochondria-targeting and immobilized fluorescent probe using triphenylphosphonium, highlighting the compound's potential in biomedical imaging, especially for detecting hypochlorite in living cells, tissues, and zebrafish (Li, Li, Liu, Zhang, Yu, Liu, Yu, 2020).
Fluorescent Bases Synthesis in Molecular Biology : Itaya and Mizutani (1984) reported the transformation of L-serine into a related compound, (R)-[2-carboxy-2-[(methoxycarbonyl)amino]ethyl]triphenylphosphonium chloride, for synthesizing fluorescent bases from phenylalanine transfer ribonucleic acids, indicating its application in molecular biology and RNA research (Itaya, Mizutani, 1984).
Polymer/Silica Composite Preparation : Kubo et al. (2005) utilized a variant, 2-methoxy-5-(2-ethylhexyloxy)-p-xylylenebis(triphenylphosphonium chloride), in the Wittig reaction for the synthesis of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] and its incorporation into silica, demonstrating applications in materials science (Kubo, Takimoto, Minami, Uno, Itoh, Shoyama, 2005).
Catalysis in Organic Chemistry : Jiménez-Rodríguez et al. (2005) discussed the methoxycarbonylation of aryl chlorides catalyzed by palladium complexes, highlighting the role of related compounds in catalytic processes in organic chemistry (Jiménez-Rodríguez, Eastham, Cole-Hamilton, 2005).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the GHS07 pictogram and the signal word "Warning" . The hazard statements are H315-H319 , indicating that it causes skin irritation and serious eye irritation. The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 , which provide guidance on how to handle and respond to exposure.
特性
IUPAC Name |
(4-methoxycarbonylphenyl)methyl-triphenylphosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O2P.ClH/c1-29-27(28)23-19-17-22(18-20-23)21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKAHXNONUTMEY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592389 | |
| Record name | {[4-(Methoxycarbonyl)phenyl]methyl}(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride | |
CAS RN |
1253-47-0 | |
| Record name | Phosphonium, [[4-(methoxycarbonyl)phenyl]methyl]triphenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 64107 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1253-47-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | {[4-(Methoxycarbonyl)phenyl]methyl}(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















